molecular formula C20H16FNO B2725785 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 96757-16-3

1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B2725785
CAS RN: 96757-16-3
M. Wt: 305.352
InChI Key: OBSRYBUREPTZPV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as FPTI, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Crystal Engineering and Molecular Interactions

Crystal Engineering via C-H...F and C-H...π Interactions : The crystal structures of 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole and its derivatives have been studied to understand the role of organic fluorine in crystal engineering. These studies reveal how molecules pack in the crystal structure via weak C-H...F and C-H...π interactions, which are crucial for designing materials with specific crystallographic properties (Choudhury, Nagarajan, & Row, 2004).

Fluorination and Chemical Synthesis

Discovery of Novel Fluorinating Agents : Research into fluorinating agents has highlighted the synthesis, properties, and reactivity of phenylsulfur trifluorides. These compounds, including variants substituted with fluorine, have shown high thermal stability and resistance to hydrolysis, alongside diverse fluorination capabilities. This makes them valuable for applications in drug discovery and organic synthesis (Umemoto, Singh, Xu, & Saito, 2010).

Molecular Electronics and Photonics

Fluorescent pH Probes for Intracellular Imaging : Derivatives of 1-(4-fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one have been utilized to create ratiometric fluorescent pH probes. These probes exhibit favorable optical properties for strong-acidity pH detection within living cells, providing a tool for monitoring cellular processes and environments (Ming Nan, Weifen Niu, et al., 2015).

properties

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSRYBUREPTZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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